molecular formula C18H17ClF3N3O B2816926 N-(2-chlorophenyl)-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide CAS No. 2058440-92-7

N-(2-chlorophenyl)-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide

Cat. No. B2816926
CAS RN: 2058440-92-7
M. Wt: 383.8
InChI Key: ZQLSHWJYMYLTEM-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide, also known as TCN-201, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyridine carboxamides and has shown promising results in various studies.

Scientific Research Applications

Glycine Transporter 1 Inhibition

Research into similar compounds, such as 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, has shown potential in the development of central nervous system (CNS) drugs by targeting the glycine transporter 1 (GlyT1). These compounds are designed to increase glycine concentration in the cerebrospinal fluid (CSF), indicating potential applications in treating CNS disorders through modulation of glycinergic transmission (Yamamoto et al., 2016).

Molecular Interaction with CB1 Cannabinoid Receptor

The molecular interaction of structurally related compounds with the CB1 cannabinoid receptor has been extensively studied, revealing insights into the antagonist and agonist mechanisms. For example, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide has been analyzed to understand its conformational dynamics and binding properties, offering a framework for the design of new compounds targeting cannabinoid receptors (Shim et al., 2002).

PCSK9 mRNA Translation Inhibition

Compounds such as N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides have been identified as PCSK9 mRNA translation inhibitors, demonstrating potential in lowering cholesterol levels. These findings underscore the therapeutic potential of structurally related compounds in addressing hypercholesterolemia and related cardiovascular diseases (Londregan et al., 2018).

Antimicrobial and Antitubercular Activities

Research on pyrazole derivatives has highlighted their antimicrobial and antitubercular activities, suggesting that structurally similar compounds could serve as leads for developing new treatments for bacterial infections and tuberculosis. For instance, studies have explored the structure-activity relationships of pyrazole derivatives, revealing the critical roles of specific substituents in enhancing antimicrobial efficacy (Lan et al., 1999).

properties

IUPAC Name

N-(2-chlorophenyl)-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3N3O/c19-14-3-1-2-4-15(14)24-17(26)12-5-6-16(23-11-12)25-9-7-13(8-10-25)18(20,21)22/h1-6,11,13H,7-10H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLSHWJYMYLTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=NC=C(C=C2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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